molecular formula C16H16N4O4S B10996795 Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10996795
M. Wt: 360.4 g/mol
InChI Key: HHNFFJXNHMAOKZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the thiazole ring. Key steps include:

    Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole ring: This step often involves the use of thioamide and α-haloester under basic conditions to form the thiazole ring.

    Coupling reactions: The final step involves coupling the oxazolo[5,4-b]pyridine core with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined oxazolo[5,4-b]pyridine and thiazole rings, which provide a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H16N4O4S/c1-5-23-15(22)12-9(4)18-16(25-12)19-13(21)10-6-7(2)17-14-11(10)8(3)20-24-14/h6H,5H2,1-4H3,(H,18,19,21)

InChI Key

HHNFFJXNHMAOKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)C

Origin of Product

United States

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